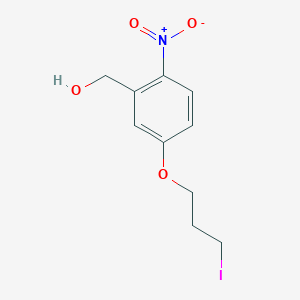

5-(3-Iodopropoxy)-2-nitrobenzyl alcohol

描述

5-(3-Iodopropoxy)-2-nitrobenzyl alcohol: is an organic compound that features a benzyl alcohol moiety substituted with a nitro group and an iodopropoxy group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol typically involves the following steps:

Starting Material: The synthesis begins with commercially available 5-hydroxy-2-nitrobenzyl alcohol.

Purification: The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods:

化学反应分析

Types of Reactions:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The iodopropoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like sodium azide or thiols under mild conditions.

Major Products:

Oxidation: 5-(3-Iodopropoxy)-2-nitrobenzaldehyde or 5-(3-Iodopropoxy)-2-nitrobenzoic acid.

Reduction: 5-(3-Iodopropoxy)-2-aminobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Photoreactive Applications

Phototriggered Labeling and Crosslinking

One of the primary applications of 5-(3-iodopropoxy)-2-nitrobenzyl alcohol is as a photoreactive group in photoaffinity labeling. The compound can be utilized to selectively label biomolecules through light activation, which allows researchers to study protein interactions and dynamics in live cells. The nitrobenzyl moiety undergoes photodecomposition upon UV irradiation, leading to the formation of reactive species that can covalently bond with nearby amines on proteins, facilitating their study in complex biological systems .

Case Study: Protein Engineering

In a study published in Chemical Communications, researchers demonstrated the efficacy of 2-nitrobenzyl alcohol derivatives, including this compound, for crosslinking proteins. The results indicated that this compound could serve as a valuable tool for probing protein structures and interactions, which are essential for understanding biochemical pathways and disease mechanisms .

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound involves the reaction of 5-hydroxy-2-nitrobenzyl alcohol with di-iodopropane under specific conditions. This process has been optimized to yield high purity and significant quantities of the desired product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Thin Layer Chromatography (TLC) are employed to confirm the structure and purity of the synthesized compound .

Data Table: Synthesis Parameters

| Parameter | Value |

|---|---|

| Reactants | 5-Hydroxy-2-nitrobenzyl alcohol, Di-iodopropane |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 65 °C |

| Reaction Time | 8 hours |

| Yield | 77% |

Medicinal Chemistry

Potential Drug Development

The unique properties of this compound make it a candidate for drug development, particularly in creating photolabile protecting groups for pharmacologically active compounds. These protecting groups can be selectively removed upon exposure to light, allowing for precise control over drug release in therapeutic applications .

Case Study: Anticancer Research

Research has explored the use of photolabile groups like this compound in synthesizing compounds with anticancer properties. For instance, its application in synthesizing derivatives that target specific cancer cell receptors has shown promise in preclinical studies, indicating potential therapeutic benefits .

Chemical Biology Tools

Noncanonical Amino Acids

The compound's ability to incorporate into peptide chains allows it to function as a noncanonical amino acid tool in chemical biology. This application is particularly useful for studying protein function and dynamics through site-specific labeling, enabling researchers to investigate the roles of specific amino acids within proteins .

作用机制

The mechanism of action of 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol largely depends on its application. For instance, as a photocleavable protecting group, it undergoes photolysis upon exposure to light, releasing the protected molecule. The nitro group can participate in redox reactions, while the iodopropoxy group can act as a leaving group in substitution reactions .

相似化合物的比较

- 5-(3-Bromopropoxy)-2-nitrobenzyl alcohol

- 5-(3-Chloropropoxy)-2-nitrobenzyl alcohol

- 5-(3-Fluoropropoxy)-2-nitrobenzyl alcohol

Comparison:

- Uniqueness: The presence of the iodine atom in 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol makes it more reactive in nucleophilic substitution reactions compared to its bromine, chlorine, and fluorine analogs. This reactivity can be advantageous in certain synthetic applications where a more reactive leaving group is desired .

生物活性

5-(3-Iodopropoxy)-2-nitrobenzyl alcohol (CAS No. 185994-27-8) is an organic compound notable for its diverse biological applications, particularly as a photocleavable protecting group in chemical biology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl alcohol moiety substituted with both a nitro group and an iodopropoxy group. The presence of iodine enhances its reactivity, making it suitable for nucleophilic substitution reactions compared to similar compounds with bromine or chlorine substituents .

This compound acts primarily as a photocleavable protecting group . Upon exposure to UV light, it undergoes photolysis, releasing the active species and allowing for the controlled release of bioactive molecules. This property is particularly valuable in drug delivery systems and bioconjugation techniques where precise control over the timing and location of drug release is essential .

Photocleavable Linkers

One of the most significant applications of this compound is in the development of photo-assisted peptide enrichment methods . It has been utilized as a cross-linker in mass spectrometry to enrich cross-linked peptides, facilitating the analysis of protein interactions . The compound's ability to cleave under specific light conditions allows researchers to selectively retrieve peptides for further study.

Case Studies

-

Photocleavable Cross-Linkers in Mass Spectrometry

- A study demonstrated the synthesis of succinimidyl 5-(3-iodo-propoxy)-2-nitro-benzyl carbonic ester (SINB), which incorporates this compound as a core component. This cross-linker was shown to enhance peptide retrieval efficiency during mass spectrometry analysis, highlighting its utility in proteomics .

- Light-Induced Reactions

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material : The synthesis begins with 5-hydroxy-2-nitrobenzyl alcohol.

- Alkylation : The hydroxyl group is alkylated using 1,3-diiodopropane in the presence of a base like potassium carbonate.

- Purification : The product is purified through standard techniques such as column chromatography .

Comparison with Similar Compounds

The table below compares this compound with related compounds:

| Compound Name | Key Feature | Reactivity Level |

|---|---|---|

| This compound | Photocleavable protecting group | High |

| 5-(3-Bromopropoxy)-2-nitrobenzyl alcohol | Similar structure but lower reactivity | Medium |

| 5-(3-Chloropropoxy)-2-nitrobenzyl alcohol | Less reactive than iodinated analog | Low |

Safety and Toxicology

While this compound has useful applications, safety precautions should be taken due to potential toxicity associated with nitro compounds. Long-term exposure may lead to respiratory issues or methemoglobinemia, a condition affecting oxygen transport in the blood . Appropriate handling and disposal methods are necessary to mitigate risks.

属性

IUPAC Name |

[5-(3-iodopropoxy)-2-nitrophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO4/c11-4-1-5-16-9-2-3-10(12(14)15)8(6-9)7-13/h2-3,6,13H,1,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNERSTKDYGSZNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCCI)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405544 | |

| Record name | [5-(3-Iodopropoxy)-2-nitrophenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185994-27-8 | |

| Record name | [5-(3-Iodopropoxy)-2-nitrophenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary application of 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol in a research setting?

A1: this compound serves as a photolabile linker in solid-phase synthesis []. This means it can be used to temporarily attach molecules to a solid support, facilitating chemical reactions, and then cleaved using light, releasing the desired product.

Q2: What are some of the important physical and chemical properties of this compound that are relevant to its use?

A2: The provided research highlights the following properties:

- Molecular Formula: C10H12INO4 []

- Molecular Weight: 337.11 g/mol []

- Physical State: Yellow powder []

- Melting Point: 57–59 °C []

- Solubility: Soluble in dichloromethane (CH2Cl2) and most organic solvents []

Q3: Are there any specific handling and storage recommendations for this compound?

A3: Yes, the research emphasizes the importance of minimizing light exposure and storing the compound at 4 °C to maintain its stability and prevent degradation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。